molecular formula C18H12N2O2 B076433 3,4-Dioxo-2,5-diphenylhexanedinitrile CAS No. 10471-29-1

3,4-Dioxo-2,5-diphenylhexanedinitrile

Cat. No.: B076433
CAS No.: 10471-29-1
M. Wt: 288.3 g/mol
InChI Key: WGUBEMUTFOZPGM-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 3,4-Dioxo-2,5-diphenylhexanedinitrile (CAS 10471-29-1) is a nitrile-containing organic compound with the molecular formula C₁₈H₁₀N₂O₂. Its structure features a hexane backbone substituted with two phenyl groups at positions 2 and 5, two ketone (oxo) groups at positions 3 and 4, and terminal nitrile (-CN) groups . This compound is synthesized via reactions involving upstream precursors such as diethyl 2-[2-(dibenzylamino)ethyl]-3-oxobutanedioate (CAS 110314-88-0) and ethyl 2-(2-benzhydrylidenehydrazinyl)-2-oxoacetate (CAS 106532-14-3), highlighting its role as a downstream intermediate in organic synthesis .

Properties

CAS No.

10471-29-1

Molecular Formula

C18H12N2O2

Molecular Weight

288.3 g/mol

IUPAC Name

3,4-dioxo-2,5-diphenylhexanedinitrile

InChI

InChI=1S/C18H12N2O2/c19-11-15(13-7-3-1-4-8-13)17(21)18(22)16(12-20)14-9-5-2-6-10-14/h1-10,15-16H

InChI Key

WGUBEMUTFOZPGM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C#N)C(=O)C(=O)C(C#N)C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C(C#N)C(=O)C(=O)C(C#N)C2=CC=CC=C2

Synonyms

3,4-Dioxo-2,5-diphenylhexanedinitrile

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparison

The table below summarizes key structural and functional differences between 3,4-Dioxo-2,5-diphenylhexanedinitrile and related compounds:

Compound Name (CAS) Core Structure Functional Groups Key Features
This compound (10471-29-1) Hexane backbone Nitriles, ketones, phenyl groups Linear chain with dual nitriles and aromatic substituents
Diethyl 2-[2-(dibenzylamino)ethyl]-3-oxobutanedioate (110314-88-0) Butanedioate ester Ester, amino, ketone Branched ester with tertiary amine and ketone
Ethyl 2-(2-benzhydrylidenehydrazinyl)-2-oxoacetate (106532-14-3) Acetate ester Hydrazine, ketone, benzylidene Hydrazine-derived ester with aromatic substitution
4-[(1,5-Dibenzyl-2,4-dioxo-benzodiazepin-3-yl)-methyl]-1-n-octyl-1H-1,2 Fused benzodiazepine-imidazole Dioxo, benzyl, octyl chain Seven-membered fused ring system; axial octyl substituent
Caffeic Acid (331-39-5) Acrylic acid derivative Hydroxyl, carboxylic acid Phenolic antioxidant with conjugated double bond

Physical Properties and Stability

Property This compound Benzodiazepine Derivative Caffeic Acid
Physical State Crystalline solid (inferred) Crystalline solid Yellow crystals
Thermal Stability High (nitriles resist degradation) Moderate (sensitive to ring strain) Low (decarboxylates at high temps)
Solubility Polar aprotic solvents Organic solvents (e.g., DCM) Water (limited), ethanol

Research Findings and Key Insights

  • Reactivity : The nitrile groups in this compound enable nucleophilic additions, contrasting with caffeic acid’s electrophilic aromatic substitution tendencies .
  • Crystallography : The benzodiazepine derivative’s crystal structure (boat conformation, axial octyl chain) demonstrates how steric effects influence molecular packing, a feature absent in the linear hexanedinitrile compound .
  • Biological Relevance : While caffeic acid is bioactive due to its antioxidant properties, this compound’s applications are more industrially oriented, underscoring functional group-driven divergence .

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